(R)-cyclopropyl(4-methoxyphenyl)methanamine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(R)-cyclopropyl-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1 |
InChI Key |
IVVASFZJFLBRPG-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C2CC2)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-cyclopropyl(4-methoxyphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Methanamine Moiety:
Substitution with 4-Methoxyphenyl Group: The final step involves the substitution of the methanamine moiety with a 4-methoxyphenyl group, which can be accomplished through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of ®-cyclopropyl(4-methoxyphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : (R)-cyclopropyl(4-methoxyphenyl)methanamine is being investigated as a lead compound in drug discovery due to its unique structural features. Preliminary studies suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine, indicating potential applications in treating mood disorders such as depression and anxiety.
- Biological Activity : Research indicates that this compound may exhibit antidepressant-like effects through its interactions with serotonin receptors. Further studies are necessary to elucidate the specific pathways involved and any potential side effects associated with these interactions.
Organic Synthesis
- Building Block : This compound serves as a valuable building block in organic synthesis, particularly for creating complex molecules. Its unique functional groups allow for diverse synthetic routes, making it useful in producing various pharmaceuticals.
- Synthetic Routes : The synthesis of this compound can be approached via several methods that optimize reaction conditions for improved yields and reduced reaction times. These advancements are crucial for efficient pharmaceutical manufacturing processes.
Case Study 1: Antidepressant Potential
A study investigating the effects of this compound on serotonin receptors demonstrated promising results in animal models. The compound showed significant antidepressant-like behavior compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.
Case Study 2: Synthesis Efficiency
Research focused on optimizing the synthetic routes for this compound revealed methods that significantly reduce reaction times while improving yields. This efficiency is critical for large-scale production in pharmaceutical applications, highlighting the compound's industrial relevance.
Mechanism of Action
The mechanism of action of ®-cyclopropyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl): Increase metabolic stability and lipophilicity, as seen in the 4-fluoro and 3,5-dichloro derivatives .
- Methoxy Position : The 4-methoxy group in the target compound enhances π-π stacking interactions in receptor binding compared to the 3-methoxy analogue .
- Enantiomeric Specificity : The (R)-configuration is often pharmacologically superior; for example, the (S)-enantiomer of the 4-methoxy derivative shows 10–50% lower activity in serotonin receptor assays .
Functional Analogues with Modified Core Structures
Cyclopropanol-Containing Derivatives
Compounds like 3-[(4-methoxyphenyl)thio]propan-1-amine derivatives (e.g., 11d, 12a,b) incorporate a cyclopropanol group instead of cyclopropylamine. These exhibit dual activity: stabilizing RyR2 (cardiac ryanodine receptor) and activating SERCA2a (sarco/endoplasmic reticulum Ca²⁺-ATPase), making them promising for heart failure therapy . In contrast, the target compound lacks the hydroxyl group, reducing its direct impact on calcium handling but improving blood-brain barrier penetration .
Troponin-Activating Analogues
Nelutroctiv (CK-136) , a cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine derivative, selectively activates cardiac troponin with an EC₅₀ of 0.3 µM . The trifluoromethyl group in CK-136 enhances potency but reduces solubility compared to the target compound’s methoxy group .
Physicochemical and Pharmacokinetic Profiles
| Property | This compound HCl | (R)-4-Fluorophenyl Analogue | 3,5-Dichlorophenyl Analogue |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 2.3 | 3.5 |
| Solubility (Water) | 5 mg/mL | 3 mg/mL | <1 mg/mL |
| Plasma Protein Binding | 85% | 90% | 95% |
| Metabolic Stability | Moderate (CYP2D6 substrate) | High | High |
Biological Activity
(R)-Cyclopropyl(4-methoxyphenyl)methanamine (CPPM) is a chiral amine that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article delves into its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding, and potential therapeutic applications.
1. Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to a 4-methoxyphenyl moiety. Its unique stereochemistry and functional groups influence its chemical reactivity and biological interactions.
| Compound Name | Structural Feature | Unique Properties |
|---|---|---|
| This compound | Cyclopropyl, 4-Methoxy | Potential antidepressant activity |
| Cyclopropyl(3-methoxyphenyl)methanamine | Cyclopropyl, 3-Methoxy | Different receptor interaction profile |
| Cyclobutyl(4-methoxyphenyl)methanamine | Cyclobutyl, 4-Methoxy | Increased ring strain effects |
| (S)-Cyclopropyl(4-methylphenyl)methanamine | Cyclopropyl, 4-Methyl | Variations in biological activity |
Research indicates that CPPM may interact with various neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential implications for its use in treating mood disorders such as depression and anxiety. The compound's mechanism primarily involves binding to specific G protein-coupled receptors (GPCRs), which are crucial for mediating cellular signaling processes.
3.1 Interaction with Neurotransmitter Systems
Studies have shown that CPPM exhibits significant affinity for serotonin receptors, particularly the 5-HT2C subtype. This interaction is believed to contribute to its antidepressant-like effects observed in preclinical models. The compound's ability to modulate serotonin signaling may play a key role in its therapeutic potential.
- Dopamine System : Preliminary findings suggest that CPPM may also interact with dopamine receptors, which are critical in regulating mood and cognition.
- Serotonin System : The compound's engagement with serotonin receptors indicates a potential for developing treatments targeting anxiety and depression.
3.2 Pharmacological Applications
Given its pharmacological profile, CPPM is being explored as a candidate for developing new antidepressant and anxiolytic therapies. Its unique structural features may allow it to overcome limitations associated with existing medications.
4.1 Preclinical Models
In one study involving animal models of depression, CPPM demonstrated a significant reduction in depressive-like behaviors compared to control groups. The results indicated that the compound effectively increased serotonergic activity, leading to improved mood regulation.
4.2 Receptor Binding Studies
Receptor binding assays have confirmed that CPPM selectively binds to the 5-HT2C receptor with an EC50 value indicative of potent activity. This selectivity suggests that modifications to its structure could enhance efficacy while minimizing side effects associated with broader receptor activation.
5. Future Directions
Further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of CPPM. Ongoing studies aim to:
- Determine the specific signaling pathways activated by CPPM.
- Assess the compound's safety profile in long-term studies.
- Explore potential analogs that may enhance therapeutic efficacy while reducing adverse effects.
Q & A
Q. What are the recommended synthetic routes for (R)-cyclopropyl(4-methoxyphenyl)methanamine, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized benzylamine precursor. Key steps include:
- Chiral Resolution : Use of chiral auxiliaries or catalysts during cyclopropane ring formation to enforce stereoselectivity. For example, enantiopure intermediates like (R)-configured precursors can be derived via asymmetric hydrogenation or enzymatic resolution .
- AI-Powered Retrosynthesis : Tools leveraging databases like Reaxys or Pistachio suggest feasible routes, such as coupling 4-methoxyphenylacetonitrile with cyclopropane derivatives under Pd-mediated conditions .
- Purification : Conversion to hydrochloride salts (e.g., this compound hydrochloride) improves crystallinity and enantiomeric purity (>95%) via recrystallization .
Q. What are the standard protocols for assessing the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize a Chiralpak® IA or IC column with a hexane/isopropanol mobile phase (90:10 v/v) and UV detection at 254 nm. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 minutes .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +15.2° for (R)-enantiomer in methanol) .
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in ¹H NMR spectra for enantiomers .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to minimize oxidation and photodegradation. Hydrochloride salts exhibit greater stability and should be prioritized for long-term storage .
- Handling : Use gloveboxes for air-sensitive steps. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC for unexpected peaks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?
- Methodological Answer :
- NMR Anomalies : Cyclopropane protons (δ 0.8–1.2 ppm) may show complex splitting due to ring strain. Use 2D-COSY or NOESY to confirm coupling patterns. For methoxy groups (δ 3.7–3.8 ppm), verify integration against cyclopropane protons .
- Mass Spectrometry : ESI-MS often shows [M+H]⁺ at m/z 204.1. Discrepancies in exact mass (<5 ppm error) may indicate impurities; high-resolution MS (HRMS) is critical .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals of the hydrochloride salt in ethanol/water .
Q. What strategies are employed to investigate the metabolic stability of this compound in vitro?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) to analogs (e.g., 4-fluorophenyl derivatives) to assess substituent effects .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. A >50% inhibition at 10 μM suggests potential drug-drug interactions .
- Structural Modifications : Replace the methoxy group with trifluoromethyl (as in (R)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine) to enhance metabolic resistance .
Q. How do computational methods aid in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors). The cyclopropane moiety’s rigidity often improves binding affinity versus flexible analogs .
- QSAR Models : Train on datasets of arylcyclopropylamine analogs to correlate logP, polar surface area, and IC₅₀ values. Methoxy substitution typically enhances blood-brain barrier permeability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method at 25°C. Free base solubility in water is typically <0.1 mg/mL but increases to >5 mg/mL as hydrochloride in pH 3 buffer .
- Contradiction Sources : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline hydrochloride). Characterize via PXRD and DSC to identify dominant phases .
Synthesis Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
